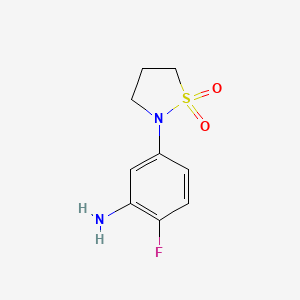

2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Description

Properties

IUPAC Name |

5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTJCVCJNLNKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-amino-4-fluoroaniline with a thiazolidine-1,1-dione derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic amine group allows for electrophilic substitution reactions, where reagents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Halogens, nitro compounds, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation. Additionally, the compound’s fluorinated aromatic amine group can interact with cellular proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Phenyl-Substituted Analogs

The following table compares 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione with phenyl-substituted analogs, emphasizing substituent effects on molecular properties and applications:

Key Observations:

- Electron Effects: The nitro group in the 2-nitrophenyl analog () is strongly electron-withdrawing, enhancing reactivity in reduction or substitution reactions.

- Halogen Impact : Fluorine (van der Waals radius: 1.47 Å) offers lower steric hindrance and higher electronegativity compared to chlorine (1.75 Å), which may improve metabolic stability and target affinity in the fluoro derivative .

- Purity & Availability : The nitro analog is available at 97% purity (), while the chloro analog is listed with a minimum purity of 95% ().

Comparison with Other Thiazolidine-1,1-dione Derivatives

Beyond phenyl-substituted analogs, thiazolidine-1,1-dione derivatives with alternative substituents demonstrate diverse applications:

Key Observations:

- Substituent Diversity : Benzyl and isopropyl groups introduce bulkiness, affecting solubility and steric interactions in biological systems. The pyrrolidinyl derivative () may enhance hydrogen-bonding capacity due to its secondary amine .

Biological Activity

2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione is a heterocyclic compound belonging to the thiazolidinedione class, known for its diverse biological activities. Its unique structure, which includes a thiazolidine ring and a fluorinated aromatic amine group, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione is , with a molecular weight of approximately 266.72 g/mol. The compound features a five-membered ring containing sulfur and nitrogen atoms, contributing to its reactivity and biological properties .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H11FN2O2S |

| Molecular Weight | 266.72 g/mol |

| Functional Groups | Amino group, Fluorine |

| Ring Structure | Thiazolidine |

Antimicrobial Properties

Research has indicated that thiazolidinedione derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione demonstrates inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Pseudomonas aeruginosa were reported to be as low as 0.5 µg/mL, indicating potent antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can inhibit the growth of cancer cell lines such as Jurkat and HT-29. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, suggesting that this compound may serve as a promising candidate in cancer therapy .

The mechanism by which 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione exerts its biological effects is believed to involve modulation of specific enzymes and receptors. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play critical roles in gene expression regulation. This inhibition can lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells.

Table 2: Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.5 µg/mL | |

| Anticancer | Jurkat cells | < Doxorubicin IC50 |

| HT-29 cells | < Doxorubicin IC50 |

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various thiazolidinediones, 2-(3-amino-4-fluorophenyl)-1,2-thiazolidine-1,1-dione was evaluated alongside other derivatives. The study found that compounds with similar structural features exhibited varying degrees of activity; however, this particular compound showed superior performance against Gram-positive bacteria due to its unique fluorinated structure .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on cancer cell lines demonstrated that the introduction of the amino group in the compound significantly enhanced its cytotoxicity compared to other thiazolidinedione derivatives lacking this functional group. The study emphasized the importance of structural modifications in enhancing biological activity and therapeutic potential .

Q & A

Q. How should researchers address batch-to-batch variability in spectroscopic data for quality control?

- Methodological Answer : Implement a tiered analytical workflow: (1) Routine HPLC-UV for purity, (2) qNMR with internal standards (e.g., maleic acid) for quantification, (3) Principal Component Analysis (PCA) of FTIR spectra to detect outliers. Establish acceptance criteria (e.g., ±2% purity deviation) .

Q. What statistical frameworks are suitable for correlating structural modifications (e.g., substituent position) with biological activity trends?

- Methodological Answer : Use multivariate regression (e.g., PLS or Random Forest) with descriptors like logP, molar refractivity, and steric parameters. Validate models via leave-one-out cross-validation (LOOCV) and external test sets. Address multicollinearity using Variance Inflation Factor (VIF) analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.